

Spectroscopic analysis to confirm the structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(3-Methyl-2-nitrophenyl)acetonitrile
Cat. No.:	B1282566

[Get Quote](#)

Spectroscopic Analysis of 2-(3-Methyl-2-nitrophenyl)acetonitrile: A Comparative Guide

For Immediate Release

This guide provides a detailed spectroscopic analysis for the confirmation of the structure of **2-(3-Methyl-2-nitrophenyl)acetonitrile**. Due to the absence of published experimental spectra for this specific compound, this report furnishes a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For comparative purposes, this guide includes experimentally determined data for two isomers: 2-(2-nitrophenyl)acetonitrile and 2-(4-nitrophenyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the identification and characterization of this and related molecules.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(3-Methyl-2-nitrophenyl)acetonitrile** and the experimentally determined data for the two comparative isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Chemical Shift (δ) and Multiplicity
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	~ 7.6-7.8 ppm (m, 3H, Ar-H), ~ 4.1 ppm (s, 2H, CH ₂ CN), ~ 2.4 ppm (s, 3H, Ar-CH ₃)
2-(2-nitrophenyl)acetonitrile (Experimental)	7.5-8.2 ppm (m, 4H, Ar-H), 4.18 ppm (s, 2H, CH ₂ CN)[1][2][3]
2-(4-nitrophenyl)acetonitrile (Experimental)	8.25 ppm (d, 2H, Ar-H), 7.56 ppm (d, 2H, Ar-H), 3.92 ppm (s, 2H, CH ₂ CN)[2][4][5]

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Predicted/Experimental Chemical Shifts (δ)
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	~149 (C-NO ₂), ~138 (C-CH ₃), ~134, ~132, ~128 (Ar C-H), ~125 (Ar C-CH ₂ CN), ~116 (CN), ~23 (CH ₂ CN), ~20 (Ar-CH ₃)
2-(2-nitrophenyl)acetonitrile (Experimental)	148.1, 133.8, 133.4, 129.5, 125.6, 125.3, 116.4 (CN), 21.9 (CH ₂ CN)[6]
2-(4-nitrophenyl)acetonitrile (Experimental)	147.8, 137.9, 129.3, 124.3, 117.1 (CN), 24.1 (CH ₂ CN)[7][8]

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

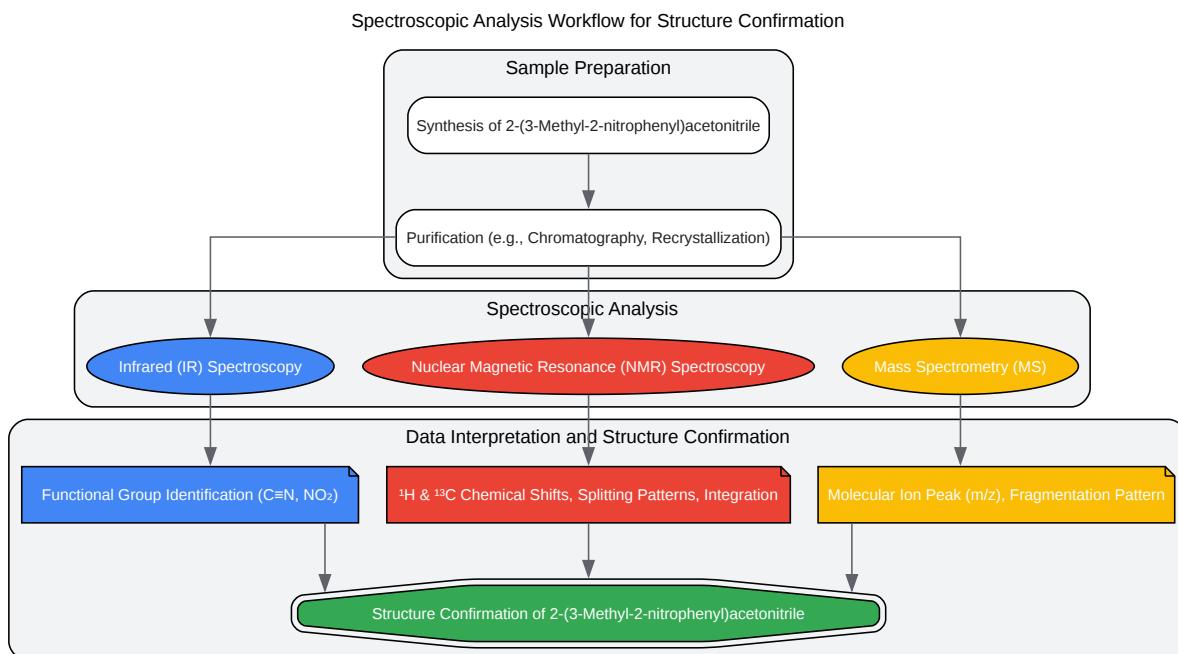

Compound	Key IR Absorptions (cm ⁻¹)
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	~ 2250 (C≡N stretch), ~ 1530 & 1350 (NO ₂ asymmetric and symmetric stretch), ~ 2950 (C-H stretch)
2-(2-nitrophenyl)acetonitrile (Experimental)	2255 (C≡N), 1528 (NO ₂), 1352 (NO ₂)[6][9][10]
2-(4-nitrophenyl)acetonitrile (Experimental)	2250 (C≡N), 1520 (NO ₂), 1345 (NO ₂)[8][11]

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Predicted/Experimental m/z of Molecular Ion [M] ⁺
2-(3-Methyl-2-nitrophenyl)acetonitrile (Predicted)	176.06
2-(2-nitrophenyl)acetonitrile (Experimental)	162.04[6]
2-(4-nitrophenyl)acetonitrile (Experimental)	162.04[8]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **2-(3-Methyl-2-nitrophenyl)acetonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structure confirmation.

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required compared to ^1H NMR. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

- Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.
- Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300). The molecular ion peak and the fragmentation pattern are analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]
- 2. p-Nitrophenylacetonitrile(555-21-5) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-(4-Methoxy-2-nitrophenyl)acetonitrile | C9H8N2O3 | CID 11183126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Nitrophenylacetonitrile(555-21-5) 13C NMR spectrum [chemicalbook.com]
- 8. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzeneacetonitrile, 4-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic analysis to confirm the structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282566#spectroscopic-analysis-to-confirm-the-structure-of-2-3-methyl-2-nitrophenyl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com